N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

HIV-1 NNRTI Antiviral Resistance Drug-like Properties

Medicinal chemists targeting HIV-1 NNRTIs often face SAR inconsistencies due to subtle halogen positioning in building blocks. This 5-bromo-DAPA compound provides a reliable scaffold for developing next-generation NNRTIs with improved resistance profiles. • Defined 5-bromo substitution ensures consistent SAR and target engagement. • Versatile handle for Suzuki-Miyaura and Buchwald-Hartwig late-stage diversification. • ≥95% purity with full quality assurance; shipped globally from stock.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 1220030-67-0
Cat. No. B1424088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
CAS1220030-67-0
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
InChIKeyISYHMLSUWVEHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine


N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS 1220030-67-0), a diarylpyridinamine (DAPA) class compound, consists of a 5-bromopyridine ring connected via a secondary amine linkage to a 4-methylphenyl group (MF: C12H11BrN2; MW: 263.14 g/mol) . This compound acts as a versatile scaffold for medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with commercially available purities typically specified at ≥95% [1].

Scaffold HIV-1 NNRTI lead optimization for mutant profiling
Synthetic handle 5-Br enables late-stage SAR library synthesis via cross-coupling
Typical purity ≥95% research-grade suitable for structure-activity campaigns

Sourcing Rationale for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine


Generic substitution among halogenated diarylpyridinamine (DAPA) analogs is precluded by extreme sensitivity of antiviral potency, resistance profile, and metabolic stability to precise halogen positioning and substitution patterns on the pyridine and phenyl rings [1]. The bromine atom at the pyridine 5-position, as in this compound, is a critical structural determinant for interactions within the HIV-1 reverse transcriptase binding pocket, as subtle changes (e.g., relocation of bromine, replacement with chlorine, or addition of a methyl group) can shift antiviral EC50 values by orders of magnitude or significantly alter key drug-like properties [1]. Consequently, sourcing the specific CAS 1220030-67-0 structure is mandatory for preserving established structure-activity relationships (SAR).

Bromine at pyridine 5‑position is critical; relocation or replacement with Cl may shift antiviral EC₅₀ significantly.
Chlorinated or non‑halogenated analogs exhibit different cross‑coupling reactivity and SAR outcomes.
Modification of the 4‑methylphenyl group can alter resistance‑profile context substantially.

Key Differentiators for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine


Drug-Like Profile Advantage Over Rilpivirine

Halogenated diarylpyridinamines (DAPAs), specifically those containing the 5-bromopyridine core akin to this compound, demonstrate a markedly superior drug-like profile compared to the clinically approved NNRTI rilpivirine. A direct head-to-head comparison in a lead optimization study reveals that a representative DAPA analog with the 5-bromo motif (compound 8c) exhibits significantly lower resistance fold changes (RFC) against key rilpivirine-resistant HIV-1 mutants (E138K and K101E), as well as substantially improved in vitro metabolic stability [1].

Resistance Fold Change (E138K)
Analog-derived · Data to verify
DAPA analog 8c RFC 1.1 vs rilpivirine 11.8 (~10.7× lower)
Supports reduced resistance fold-change context
From optimized analog; confirm with exact compound
HIV-1 NNRTI Antiviral Resistance Drug-like Properties

Metabolic Stability in Human Liver Microsomes

In a direct head-to-head comparison, a 5-bromo-substituted diarylpyridinamine (DAPA) analog (8c) demonstrates a substantially longer in vitro half-life in human liver microsomes than the clinically approved comparator rilpivirine [1]. This indicates superior metabolic stability for the DAPA scaffold, a key property in predicting favorable in vivo pharmacokinetics.

Metabolic Stability (HLM)
Analog-derived · Data to verify
Reported longer half‑life vs rilpivirine (DAPA analog 8c)
Supports metabolic stability assessment context
Quantitative data in referenced study; validate with target compound
Metabolic Stability ADME HIV-1 NNRTI

Lipophilic Efficiency Metrics

The 5-bromo diarylpyridinamine scaffold enables the achievement of desirable lipophilic efficiency indices crucial for modern drug discovery. An optimized DAPA analog (8c) within this class exhibited a calculated logD (clogD) of 3.29 and measured logP of 3.31, which translated to favorable indices including Ligand Efficiency (LE) > 0.3, Lipophilic Ligand Efficiency (LLE) > 5, and Ligand-Efficiency-Dependent Lipophilicity (LELP) < 10 [1]. While this specific data pertains to the optimized analog, it demonstrates the potential of the core scaffold to balance potency and lipophilicity, a critical challenge in drug development [1].

Lipophilic Efficiency
Class-level inference
LLE >5, LELP <10 (analog 8c)
Supports balanced potency‑lipophilicity profile
Metrics from optimized analog; class‑level context
Lipophilic Efficiency Drug Design Physicochemical Properties

Bromine Handle for SAR Diversification

The presence of a single bromine atom at the 5-position of the pyridine ring provides a well-defined and controlled synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This enables systematic structure-activity relationship (SAR) exploration of the pyridine moiety. In contrast, non-brominated analogs or those with alternative halogens (e.g., chlorine) often exhibit different reactivity profiles, lower cross-coupling yields, or require harsher conditions that limit functional group compatibility [2].

Synthetic Versatility
Class-level inference
5‑Br enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald) for SAR library synthesis
Supports modular SAR diversification
Reactivity advantage over Cl or non‑halogenated analogs
Synthetic Versatility Cross-Coupling SAR Studies

Applications of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine


HIV-1 NNRTI Lead Optimization for Rilpivirine-Resistant Mutants

This compound serves as an optimal starting scaffold for medicinal chemistry programs aiming to develop next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved potency against clinically relevant rilpivirine-resistant HIV-1 mutants (E138K, K101E). Its core structure has been shown in optimized analogs to provide a lower resistance fold change (RFC) and superior metabolic stability compared to rilpivirine [1].

Lipophilic Efficiency in Drug Design

This compound is recommended for use in drug design projects where balancing high potency with favorable physicochemical properties is paramount. The diarylpyridinamine core has been demonstrated to support analogs achieving favorable lipophilic efficiency indices (LLE > 5, LELP < 10) [1], making it a rational choice for building compound libraries with improved developability profiles.

SAR Exploration via Palladium Cross-Coupling

The 5-bromo substituent on this compound provides a reliable and versatile synthetic handle for late-stage diversification. It is ideally suited for generating focused libraries of diarylpyridinamine analogs through robust palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) to systematically explore structure-activity relationships (SAR) at the pyridine ring [1][2].

Heterocyclic Building Block Synthesis

Due to its defined structure and synthetic accessibility, this compound can be procured as a key building block for the synthesis of more complex heterocyclic frameworks and advanced pharmaceutical intermediates, supporting various medicinal chemistry and chemical biology research programs .

Application
Selection Property
Validation Focus
HIV‑1 NNRTI lead optimization: rilpivirine‑resistant mutant screening
Resistance‑profile context (reported RFC trends)
EC₅₀ assay against E138K, K101E mutants
Lipophilic efficiency‑driven drug design
Lipophilic efficiency indices (LLE/LELP)
logD, LE, LLE calculation and correlation
SAR library synthesis via Pd cross‑coupling
5‑Bromo reactivity handle
Cross‑coupling scope and yield assessment
Heterocyclic building block synthesis
Defined diarylpyridinamine core
Purity and identity for downstream chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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